molecular formula C7H10N2O B1666290 3-Hydroxybenzylhydrazine CAS No. 637-33-2

3-Hydroxybenzylhydrazine

Cat. No. B1666290
CAS RN: 637-33-2
M. Wt: 138.17 g/mol
InChI Key: OFKWWALNMPEOSZ-UHFFFAOYSA-N
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Description

3-Hydroxybenzylhydrazine is an inhibitor of aromatic amino acid decarboxylase . It has the ability to cross the blood-brain barrier and also inhibits GABA aminotransferase, as well as other pyridoxal-phosphate-requiring enzymes, by forming the 3-hydroxybenzylhydrazone of that cofactor .


Synthesis Analysis

3-Hydroxybenzylhydrazine is synthesized with a linear formula of HOC6H4CH2NHNH2 · 2HCl . It has a molecular weight of 211.09 .


Chemical Reactions Analysis

3-Hydroxybenzylhydrazine is involved in the inhibition of L-aromatic amino acid decarboxylase . It also inhibits GABA aminotransferase, as well as other pyridoxal-phosphate-requiring enzymes .


Physical And Chemical Properties Analysis

3-Hydroxybenzylhydrazine has a density of 1.2±0.1 g/cm3, a boiling point of 357.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 170.1±23.2 °C . It has 3 hydrogen bond acceptors, 4 hydrogen bond donors, 2 freely rotating bonds, and a polar surface area of 58 Å2 .

Scientific Research Applications

Antimicrobial Activity

A study synthesized 1,3,4-thiadiazoles, including a derivative of 3-hydroxybenzylhydrazine, and tested their antimicrobial activities. These compounds showed significant activity against various microorganisms like Escherichia coli and Staphylococcus aureus. This positions them as potential candidates in the development of antimicrobial drugs (Shehadi et al., 2022).

Biochemical Influence

Research explored the effects of various antidepressant agents, including 3-hydroxybenzylhydrazine hydrochloride, on the synthesis of brain monoamines in rats. It was found that these agents could influence the synthesis of neurotransmitters such as serotonin, noradrenaline, and dopamine (Carlsson & Lindqvist, 2005).

Enhancing Immune Response

A study investigated the impact of 3-hydroxybenzylhydrazine on broiler chickens' immune response when challenged with Salmonella Enteritidis. This study provides insight into the potential of this compound in enhancing the immune response in poultry (Donato et al., 2015).

Interaction with Iron

Research showed that 3-hydroxybenzylhydrazine can be used to assess intracellular activity of tryptophan hydroxylase, which requires Fe2+ for activity. This study highlights its utility in understanding the relationship between enzyme activity and iron levels in cells (Hasegawa et al., 2001).

Safety And Hazards

3-Hydroxybenzylhydrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-(hydrazinylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-4,9-10H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWWALNMPEOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213099
Record name 3-Hydroxybenzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzylhydrazine

CAS RN

637-33-2
Record name 3-(Hydrazinylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybenzylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxybenzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYBENZYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27K5Q85R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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